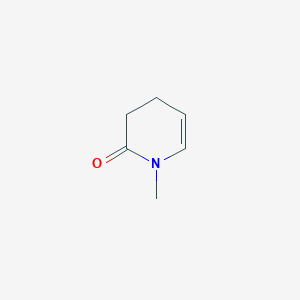
1-methyl-3,4-dihydropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3,4-dihydropyridin-2(1H)-one is a chemical compound belonging to the class of 3,4-dihydropyridin-2(1H)-ones. This compound is characterized by its pyridine ring structure with a methyl group at the 1-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can be synthesized through several methods, including the Biginelli reaction. This reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction typically proceeds via a three-component condensation process, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions can produce 1-methyl-3,4-dihydropyridine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学的研究の応用
1-Methyl-3,4-dihydropyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases and inflammation.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-methyl-3,4-dihydropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. For example, in the context of cardiovascular diseases, the compound may inhibit calcium channels, leading to vasodilation and reduced blood pressure. The specific molecular targets and pathways can vary depending on the application and the derivatives involved.
類似化合物との比較
1-Methyl-3,4-dihydropyridin-2(1H)-one is similar to other 3,4-dihydropyridin-2(1H)-ones, such as 3,4-dihydropyrimidin-2(1H)-ones and 3,4-dihydropyridin-2(1H)-thiones These compounds share structural similarities but differ in their functional groups and biological activities
List of Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one
3,4-Dihydropyridin-2(1H)-thione
3,4-Dihydropyridin-2(1H)-one derivatives
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
1-methyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h3,5H,2,4H2,1H3 |
InChIキー |
FPCRCXWDVCFANZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


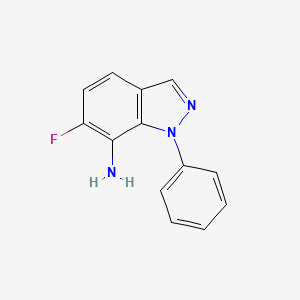

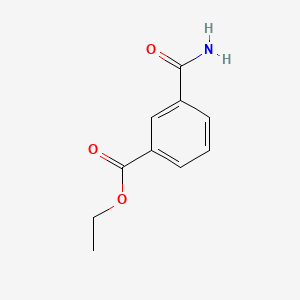
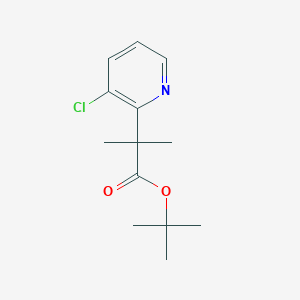
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
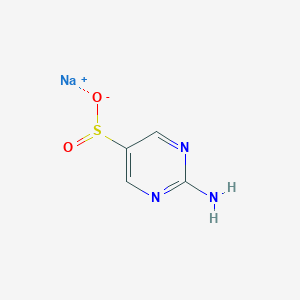
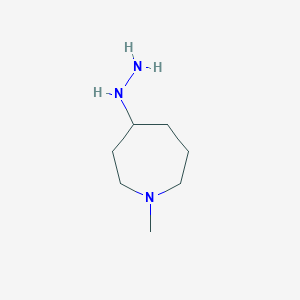
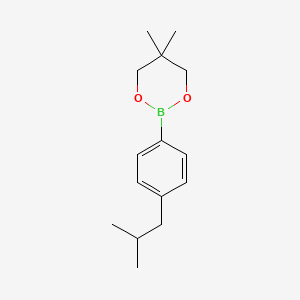

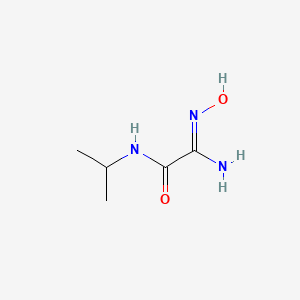
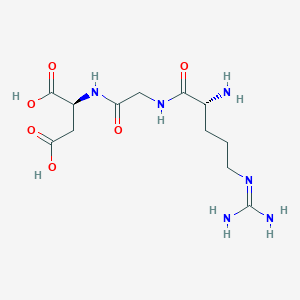
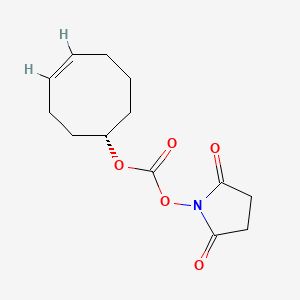
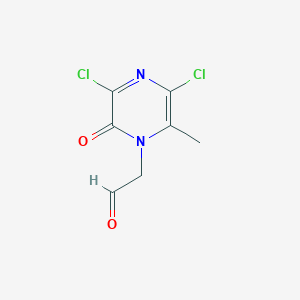
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
